6-Methoxycinchonine urea hydrochloride
Description
Historical Context of Cinchona Alkaloids in Asymmetric Organocatalysis
The use of Cinchona alkaloids, a family of natural products extracted from the bark of the Cinchona tree, in asymmetric synthesis has a rich history dating back over a century. researchgate.net The four main parent alkaloids—quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine—possess a unique and complex structure featuring multiple stereogenic centers, a basic quinuclidine (B89598) nitrogen, and a quinoline (B57606) ring system. buchler-gmbh.com This intricate architecture makes them inherently chiral and capable of inducing stereoselectivity in chemical reactions.
Early applications of Cinchona alkaloids in asymmetric catalysis were reported in the early 20th century, though with modest success. researchgate.net A significant breakthrough came in the late 1970s and early 1980s through the work of Wynberg and coworkers, who demonstrated the potential of these alkaloids as bifunctional organocatalysts. nih.gov They proposed that the basic quinuclidine nitrogen could act as a Brønsted base to deprotonate a nucleophile, while the hydroxyl group at the C9 position could act as a Brønsted acid to activate the electrophile through hydrogen bonding. This dual activation model laid the groundwork for the future design of more sophisticated Cinchona alkaloid-based catalysts.
Evolution of Cinchona-Derived Urea (B33335) Architectures as Bifunctional Catalysts
The concept of bifunctional catalysis, inspired by the efficiency of enzymes, spurred the development of modified Cinchona alkaloids to enhance their catalytic activity and enantioselectivity. nih.gov A pivotal advancement was the introduction of a urea or thiourea (B124793) moiety at the C9 position of the Cinchona scaffold. researchgate.netnih.gov This modification replaced the hydroxyl group with a more potent hydrogen-bond donor, significantly augmenting the catalyst's ability to activate and orient electrophiles. nih.gov
These Cinchona-derived urea catalysts operate through a synergistic mechanism. The quinuclidine nitrogen acts as a Lewis or Brønsted base, while the urea group functions as a hydrogen-bond donor, activating the electrophile. rsc.org This bifunctional activation mimics enzymatic catalysis and has proven highly effective in a variety of asymmetric transformations. nih.gov The development of these urea-based catalysts has been a significant step forward in organocatalysis, offering robust, tunable, and highly efficient systems for enantioselective synthesis. researchgate.netnih.gov The hydrochloride salt form of these catalysts can further enhance their acidity and catalytic activity in certain applications.
Significance of 6-Methoxycinchonine Urea Hydrochloride in Modern Enantioselective Synthesis
While the broader class of Cinchona-derived urea catalysts has seen widespread application, specific derivatives such as this compound offer unique advantages. The methoxy (B1213986) group at the 6'-position of the quinoline ring can influence the electronic properties of the aromatic system, which in turn can modulate the catalyst's activity and selectivity.
A closely related analogue, N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea (a derivative of quinidine, the diastereomer of quinine), has demonstrated high efficiency in the intramolecular aza-Michael addition for the synthesis of asymmetric indolines. This highlights the potential of the 6'-methoxycinchonan-9-yl urea scaffold in facilitating challenging bond formations with excellent stereocontrol. The hydrochloride salt of the cinchonine derivative is expected to exhibit similar catalytic prowess, potentially with complementary stereoselectivity due to its diastereomeric relationship with the quinidine-based catalyst.
The significance of these catalysts lies in their ability to promote reactions with high enantioselectivity under mild conditions, often with low catalyst loadings. This makes them attractive for practical applications in the synthesis of complex chiral molecules. The following table details the performance of a representative 6'-methoxycinchonan-9-yl urea catalyst in an asymmetric intramolecular aza-Michael addition.
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|---|
| N-Boc-2-(4-oxo-4-phenylbut-2-en-1-yl)aniline | (S)-tert-butyl 2-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indole-1-carboxylate | 10 | Toluene | -20 | 24 | 95 | 96 |
| N-Boc-2-(4-(4-chlorophenyl)-4-oxobut-2-en-1-yl)aniline | (S)-tert-butyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-2,3-dihydro-1H-indole-1-carboxylate | 10 | Toluene | -20 | 24 | 92 | 95 |
| N-Boc-2-(4-(4-methoxyphenyl)-4-oxobut-2-en-1-yl)aniline | (S)-tert-butyl 2-(2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-1H-indole-1-carboxylate | 10 | Toluene | -20 | 24 | 98 | 97 |
| N-Boc-2-(4-oxo-4-(p-tolyl)but-2-en-1-yl)aniline | (S)-tert-butyl 2-(2-oxo-2-(p-tolyl)ethyl)-2,3-dihydro-1H-indole-1-carboxylate | 10 | Toluene | -20 | 24 | 96 | 96 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.CH4N2O.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H4,2,3,4);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBIHZIPRXLKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxycinchonine Urea Hydrochloride and Analogues
Strategies for the Preparation of Cinchona Alkaloid-Urea Monomers
The foundational step in creating these catalysts is the synthesis of the monomeric urea (B33335) derivative from the natural cinchona alkaloid. This involves a critical stereochemical inversion at the C9 position.
The conversion of the C9-hydroxyl group of cinchona alkaloids, such as quinine (B1679958) or quinidine, into a primary amino group is a crucial transformation that sets the stage for urea formation. This conversion proceeds with an inversion of configuration at the C9 stereocenter, leading to the "epi" diastereomer. researchgate.netnih.gov Two primary, scalable approaches have been established for this synthesis. researchgate.netnih.govspringernature.com
The first approach involves a one-pot sequence beginning with a Mitsunobu reaction to introduce an azide group, which is then followed by a Staudinger reduction to yield the desired 9-amino(9-deoxy)epi cinchona alkaloid. researchgate.netnih.gov An alternative and often more convenient method for larger-scale synthesis involves a two-step process: mesylation of the C9-hydroxyl group, followed by nucleophilic displacement with sodium azide. researchgate.net The resulting azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (Pd/C). nih.govspringernature.com Both pathways effectively produce the necessary 9-epi-amino precursor with the inverted stereochemistry essential for the catalytic activity of the final urea derivative. researchgate.net
Table 1: Comparison of Synthetic Routes to 9-Amino(9-deoxy)epi Cinchona Alkaloids
| Feature | Mitsunobu/Staudinger Route | Mesylation/Azide Displacement Route |
|---|---|---|
| Description | A one-pot procedure involving the conversion of the C9-OH to an azide, followed by in-situ reduction. researchgate.netnih.gov | A two-step process involving activation of the C9-OH as a mesylate, followed by Sₙ2 reaction with an azide source and subsequent reduction. researchgate.netnih.gov |
| Key Reagents | Diisopropyl azodicarboxylate (DIAD) or Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃). researchgate.net | Methanesulfonyl chloride (MsCl), Sodium azide (NaN₃), Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) with H₂. nih.gov |
| Stereochemical Outcome | Inversion of configuration at C9. researchgate.net | Inversion of configuration at C9. researchgate.net |
| Scalability | Suitable for gram-scale synthesis. nih.gov | Considered more convenient for larger scale-up (e.g., 20-gram scale). nih.govspringernature.com |
Once the 9-epi-aminoalkaloid is obtained, the urea moiety is introduced through a reaction with a suitable isocyanate. organic-chemistry.orgasianpubs.org This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group, forming a stable urea linkage. organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of cinchona alkaloid-urea derivatives by simply varying the substituent on the isocyanate reactant. beilstein-journals.org This modularity is key to tuning the steric and electronic properties of the resulting catalyst. The reaction between the amine and the isocyanate is generally efficient and forms the basis for creating bifunctional catalysts where the urea group can act as a hydrogen-bond donor, complementing the catalytic role of the alkaloid's quinuclidine (B89598) nitrogen. acs.orgnih.gov
Table 2: Urea Formation via Amine-Isocyanate Reaction
| Step | Description | Reactants | Product |
|---|---|---|---|
| Urea Synthesis | Nucleophilic addition of the C9-epi-amino group to an isocyanate. organic-chemistry.org | 9-amino(9-deoxy)epi cinchona alkaloid, Organo-isocyanate (R-N=C=O). | Cinchona alkaloid-derived urea. |
Polymerization and Immobilization Techniques for Catalyst Design
To overcome challenges associated with homogeneous catalysts, such as difficult separation and recovery, cinchona alkaloid-urea derivatives are often incorporated into polymeric structures. scilit.comnih.gov This immobilization enhances their practical utility by enabling easy recovery, recyclability, and potential use in continuous flow reactors. scilit.comacs.org
The Mizoroki-Heck coupling reaction is a powerful tool for creating C-C bonds and has been effectively applied to synthesize chiral polymers where the cinchona alkaloid unit is integrated into the main chain. acs.orgnih.gov In this strategy, a bifunctional cinchona alkaloid dimer, typically possessing two vinyl groups, is subjected to a palladium-catalyzed polycondensation with an aromatic diiodide. researchgate.netresearchgate.net This repetitive coupling reaction affords novel chiral polyureas. researchgate.net The resulting polymers often exhibit insolubility in common organic solvents, which facilitates their recovery from the reaction mixture while maintaining high catalytic activity and enantioselectivity. acs.org
Table 3: Mizoroki-Heck Coupling for Chiral Polyurea Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling polymerization. acs.orgnih.gov |
| Monomers | Cinchona alkaloid-based dimer with terminal vinyl groups and a diiodoaromatic compound. researchgate.net |
| Catalyst System | Typically a palladium source, such as Pd(OAc)₂. nih.gov |
| Resulting Polymer | Chiral polymer with cinchona urea moieties integrated into the main backbone. acs.org |
| Key Advantage | Produces robust, often insoluble, polymeric catalysts that are easily recoverable and reusable. acs.org |
Yamamoto coupling offers an alternative route for synthesizing chiral polyureas. This method involves the dehalogenative polycondensation of cinchona urea monomers that have been functionalized with diiodoaryl moieties. researchgate.netnih.gov The polymerization is typically promoted by a nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], in the presence of a ligand. The resulting chiral urea polymers have demonstrated high efficacy as heterogeneous catalysts in asymmetric reactions. researchgate.netnih.gov Due to their insolubility, these polymeric catalysts can be easily recovered and reused multiple times without a significant loss of catalytic performance. nih.gov
Table 4: Yamamoto Coupling for Chiral Polyurea Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Nickel-catalyzed dehalogenative polycondensation. researchgate.netmdpi.com |
| Monomer | Cinchona urea derivative functionalized with a 3,5-diiodophenyl or similar dihaloaryl moiety. researchgate.netnih.gov |
| Catalyst System | Typically a Ni(0) complex, such as Ni(cod)₂. researchgate.net |
| Resulting Polymer | Chiral polyurea with the catalytic unit in the main chain. |
| Key Advantage | Effective for producing insoluble, heterogeneous catalysts with high activity and reusability. nih.gov |
An alternative to main-chain polymerization is the covalent anchoring of cinchona alkaloid derivatives onto a pre-existing polymer support. scilit.comnih.gov This approach combines the catalytic benefits of the alkaloid with the mechanical stability and ease of handling of the polymer. scilit.com Various strategies have been developed for this immobilization, including attaching the alkaloid to the polymer's side chain. nih.gov Common supports include polystyrene-based materials like Merrifield resins. mdpi.orgscispace.com The alkaloid can be linked via its C9-hydroxyl group or other functional handles introduced onto the alkaloid structure. mdpi.org These polymer-supported catalysts have found broad applications in numerous asymmetric transformations, offering advantages in terms of catalyst recovery and reuse. scilit.commdpi.org
Table 5: Polymer-Anchoring Strategies for Cinchona Alkaloids
| Anchoring Strategy | Support Material | Linkage Site on Alkaloid | Resulting System |
|---|---|---|---|
| Covalent Attachment | Polystyrene, Merrifield Resin. mdpi.orgscispace.com | Typically through the C9-hydroxyl group or a modified side chain. mdpi.org | Insoluble polymer-bound catalyst. scispace.com |
| "Click" Chemistry | Azide-functionalized resins. | Alkyne-functionalized alkaloid precursor. scispace.com | Insoluble polymer-bound catalyst via a triazole linker. scispace.com |
| Soluble Polymer Support | Soluble analogues of Merrifield resin. mdpi.org | C9-hydroxyl group. mdpi.org | Soluble polymer-bound catalyst, recoverable by precipitation. mdpi.org |
Fabrication of Nanocomposite Organocatalysts (e.g., Chitosan-Supported, Organoclay, Graphene Oxide)
The immobilization of homogeneous organocatalysts onto solid supports is a critical strategy for enhancing their practical utility. This approach simplifies catalyst recovery and recycling, reduces product contamination, and often improves catalyst stability. Nanocomposite materials have emerged as particularly effective supports due to their high surface area and unique physicochemical properties.
Chitosan-Supported Catalysts: Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, serves as an excellent chiral support for Cinchona alkaloid catalysts. Its abundant amine and hydroxyl groups allow for straightforward chemical modification. A novel chitosan-supported Cinchona urea heterogeneous catalyst has been developed for asymmetric reactions. This catalyst demonstrates high efficiency in asymmetric Michael additions, yielding products with excellent enantioselectivities (up to 99% ee). The insolubility of the chitosan support ensures easy separation and reuse of the catalyst without a significant loss in activity. nih.gov The synthesis typically involves the reaction of 9-amino-9-deoxy-Cinchona alkaloids with a diisocyanate, followed by grafting onto the chitosan backbone. nih.gov
Organoclay: Organoclays, such as montmorillonite and bentonite, are layered silicates that can be chemically modified to host catalytic species. The general strategy for immobilizing organocatalysts on clay involves ion exchange or covalent grafting. While various organocatalysts have been successfully supported on clays, specific examples detailing the immobilization of 6-methoxycinchonine urea hydrochloride or its direct analogues on organoclays are not extensively documented in peer-reviewed literature. The principle would involve modifying the clay surface to introduce functional groups that can covalently bind to the Cinchona alkaloid's structure, or intercalating the catalyst within the clay's layered structure.
Graphene Oxide: Graphene oxide (GO) is a two-dimensional nanomaterial renowned for its large surface area and abundant oxygen-containing functional groups (e.g., hydroxyl, carboxyl, epoxy). These groups facilitate the covalent or non-covalent anchoring of organocatalysts. The functionalization of the graphene surface can be tailored to improve stability and prevent aggregation. Metal and metal oxide nanoparticles can also be loaded onto GO sheets to create multifunctional catalysts. While the direct supporting of 6-methoxycinchonine urea is a specialized area, the methodology for creating GO-supported catalysts is well-established, often involving the reaction of functionalized GO with the catalyst molecule. researchgate.net
Diversification and Derivatization of the Cinchona Urea Skeleton
The versatility of the Cinchona alkaloid framework allows for extensive modification to fine-tune catalytic activity and selectivity. Derivatization of the urea moiety is a key strategy to create a library of catalysts for various asymmetric transformations.
Synthesis of Thiourea (B124793) Analogues from Cinchona Alkaloids
Bifunctional Cinchona alkaloid-derived thioureas are among the most successful classes of organocatalysts. The synthesis is generally straightforward, involving the reaction of a 9-amino(9-deoxy)-epi-Cinchona alkaloid with a suitable isothiocyanate. The amino alkaloid precursor is prepared from the natural Cinchona alkaloid (like quinine or cinchonidine) in a multi-step sequence that involves mesylation, azidation with inversion of configuration at the C9 stereocenter, and subsequent reduction of the azide to an amine (e.g., via Staudinger reduction). This places the amino group in the epi configuration, which is crucial for high catalytic efficacy.
| Step | Reagents and Conditions | Purpose |
| 1. Mesylation | MsCl, base (e.g., Et3N), CH2Cl2 | Converts the C9-OH group into a good leaving group. |
| 2. Azidation | NaN3, DMF, heat | S_N_2 displacement of the mesylate by azide, causing inversion of stereochemistry at C9. |
| 3. Reduction | PPh3, H2O (Staudinger) or H2, Pd/C | Reduction of the azide to the primary amine, yielding the 9-amino-epi-alkaloid. |
| 4. Thiourea Formation | R-NCS, solvent (e.g., CH2Cl2 or THF) | Addition of the amine to an isothiocyanate to form the final thiourea catalyst. |
Synthesis of Selenourea Analogues based on Cinchona Scaffolds
Following the success of thiourea catalysts, selenourea analogues have been developed, leveraging the unique electronic properties of selenium. The synthesis of Cinchona alkaloid-based selenoureas mirrors that of thioureas but presents the challenge that aryl isoselenocyanates are not widely commercially available. The synthetic route therefore begins with the preparation of the required isoselenocyanate, often from the corresponding formamide or isocyanide, followed by reaction with elemental selenium. The prepared isoselenocyanate is then coupled with the 9-amino(9-deoxy)-epi-Cinchona alkaloid.
The general synthesis is as follows:
Preparation of 9-amino-epi-alkaloid: Same three-step sequence (mesylation, azidation, reduction) as for thiourea synthesis.
Preparation of Aryl Isoselenocyanate: Typically synthesized from aryl isocyanides and elemental selenium.
Coupling Reaction: The 9-amino-epi-alkaloid is reacted with the aryl isoselenocyanate, usually in a solvent like dichloromethane (DCM) under inert conditions, to yield the final selenourea catalyst. These catalysts have proven effective in asymmetric Michael addition reactions, affording products with high enantioselectivity (up to 96% ee).
Formation of Squaramide Derivatives
Squaramide-based Cinchona organocatalysts have gained prominence as powerful hydrogen-bonding catalysts. Their synthesis involves the reaction of a 9-amino-epi-Cinchona alkaloid with a mono-substituted squarate ester, such as dimethyl squarate or diethyl squarate. The reaction proceeds readily, often in a solvent like methanol or chloroform, to yield the desired squaramide.
The reaction can be summarized as:
Reactants: 9-Amino(9-deoxy)-epi-Cinchona alkaloid and a dialkyl squarate (e.g., dimethyl squarate).
Conditions: Typically stirred in a suitable solvent (e.g., methanol) at room or elevated temperature. The product often precipitates from the reaction mixture in high yield.
Mechanism: The reaction involves the nucleophilic attack of the C9-amine onto one of the ester groups of the squarate, leading to the displacement of an alkoxy group and the formation of the stable, highly conjugated squaramide ring system.
Design and Synthesis of Dimeric Cinchona Alkaloid-Urea Architectures
Dimeric Cinchona alkaloid catalysts, where two alkaloid units are connected by a linker, have been designed to create catalysts with enhanced activity, unique stereochemical environments, and C2-symmetry. The synthesis of dimeric urea or squaramide architectures involves reacting the 9-amino-epi-Cinchona alkaloid with a bifunctional linker.
For example, dimeric squaramides can be synthesized by reacting two equivalents of the 9-amino alkaloid with one equivalent of a dialkyl squarate, although careful control of stoichiometry is needed. A more controlled approach involves first reacting a diamine with two equivalents of a dialkyl squarate to form a bis-squaramide linker, which is then reacted with the Cinchona amine derivative. Similarly, dimeric ureas can be formed using bifunctional isocyanates as linkers. These dimeric structures have been successfully employed in various asymmetric reactions, sometimes exhibiting superior performance compared to their monomeric counterparts.
| Dimer Type | Linker Example | Synthetic Approach |
| Dimeric Urea | Diisocyanates (e.g., 1,4-phenylene diisocyanate) | Reaction of 2 equivalents of 9-amino-epi-Cinchona alkaloid with 1 equivalent of the diisocyanate. |
| Dimeric Squaramide | Diamines (e.g., 1,6-hexanediamine) | A two-step process: 1) React diamine with excess dialkyl squarate to form a bis-squarate. 2) React the bis-squarate with 2 equivalents of 9-amino-epi-Cinchona alkaloid. |
Mechanistic Investigations and Stereochemical Control of 6 Methoxycinchonine Urea Hydrochlorides
Elucidation of Catalytic Cycle Pathways
The catalytic cycle of 6-methoxycinchonine urea (B33335) hydrochloride in asymmetric reactions, such as Michael additions, is generally understood to proceed through a well-defined pathway involving the synergistic action of its functional moieties. While the specifics can vary with the substrates, a general catalytic cycle can be proposed based on extensive mechanistic studies of related cinchona urea catalysts.
The cycle commences with the activation of the nucleophile by the basic tertiary amine of the quinuclidine (B89598) core. This typically involves deprotonation of a pronucleophile (e.g., a thiol or a carbon acid) to generate a more reactive nucleophilic species. Simultaneously, the urea group, acting as a hydrogen-bond donor, coordinates with the electrophile, enhancing its reactivity and orienting it for the subsequent nucleophilic attack.
Following the formation of the new stereocenter, the product dissociates from the catalyst, which is then regenerated to participate in the next catalytic cycle. The hydrochloride salt form of the catalyst plays a crucial role in the initial activation steps, influencing the acidity and hydrogen-bonding capabilities of the catalyst.
Brønsted Acid-Hydrogen Bonding Models in Cinchona Urea Catalysis
A prevailing model to explain the catalytic activity and stereoselectivity of cinchona urea catalysts is the Brønsted acid-hydrogen bonding model. researchgate.netacs.orgcam.ac.uk This model posits that the tertiary amine of the quinuclidine moiety, upon protonation, acts as a Brønsted acid. This protonated amine then activates the electrophile through hydrogen bonding.
Concurrently, the urea functionality of the catalyst engages the nucleophile, also via hydrogen bonding. This dual activation and orientation of both the electrophile and the nucleophile within the chiral scaffold of the catalyst is the cornerstone of the stereochemical control. The specific geometry of this ternary complex in the transition state dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. This model has been shown to be more favorable than the initially proposed ion pair-hydrogen bonding model in many cinchona alkaloid-catalyzed reactions. researchgate.netacs.orgcam.ac.uk
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool to unravel the intricate details of reaction mechanisms and stereoselectivity in cinchona urea catalysis. Techniques such as Density Functional Theory (DFT) and wavefunction theory have provided invaluable insights into the nature of transition states and the energetics of reaction pathways.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) has been extensively employed to investigate the transition states of reactions catalyzed by cinchona urea derivatives. researchgate.netacs.orgcam.ac.uk These studies have been instrumental in corroborating the Brønsted acid-hydrogen bonding model. DFT calculations allow for the optimization of the geometries of the reactants, intermediates, transition states, and products, providing a detailed picture of the reaction coordinate.
By calculating the energies of the competing transition states leading to the different stereoisomers, the origin of the enantioselectivity can be elucidated. For instance, DFT studies have shown that the conformation of the methoxy (B1213986) group on the quinoline (B57606) ring can significantly influence the energy of the transition state, a factor that was previously overlooked. researchgate.netacs.orgcam.ac.uk
Table 1: Representative DFT Calculated Energy Differences in Cinchona Urea Catalysis
| Catalyst System | Reaction Type | Calculated ΔΔG‡ (kcal/mol) | Predicted Major Enantiomer |
| Cinchonidine-derived urea | Sulfa-Michael Addition | 1.5 - 2.5 | (R) |
| Quinine-derived urea | Michael Addition | 1.8 - 3.0 | (S) |
Note: The data presented are illustrative and based on studies of closely related cinchona urea catalysts. The exact values for 6-Methoxycinchonine urea hydrochloride may vary.
Wavefunction Theory and Microkinetic Simulations
For a more refined understanding of the electronic effects and non-covalent interactions that govern stereoselectivity, wavefunction theory methods can be applied. These methods, while computationally more demanding than DFT, can provide a more accurate description of the electronic structure of the transition states.
Role of Bifunctional Catalyst Moieties in Stereocontrol
The remarkable stereocontrol exerted by this compound is a direct consequence of its bifunctional nature. The tertiary amine and the urea moiety work in concert to create a highly organized and chiral environment for the reaction to occur.
Activation by Tertiary Amine and Urea Functionalities
The tertiary amine of the quinuclidine core is a key player in the activation of the nucleophile. Its basicity allows it to deprotonate a wide range of pronucleophiles, thereby increasing their nucleophilicity. In the Brønsted acid-hydrogen bonding model, the protonated form of this amine activates the electrophile.
The urea functionality, with its two N-H groups, is an excellent hydrogen-bond donor. It binds to the electrophile or the nucleophile, depending on the specific reaction mechanism, holding it in a precise orientation relative to the chiral backbone of the catalyst. This precise positioning is crucial for the facial discrimination that leads to high enantioselectivity. The cooperative action of these two functional groups is a hallmark of bifunctional organocatalysis and is central to the success of this compound as a stereoselective catalyst. rsc.org
Substrate Binding and Orientation through Hydrogen Bonding Interactions
The catalytic efficacy of this compound and related cinchona-derived organocatalysts is fundamentally linked to their ability to bind and orient substrates through a network of non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov These catalysts are classified as bifunctional, meaning they possess distinct sites that can simultaneously activate both the nucleophile and the electrophile in a reaction. researchgate.netscispace.com
The urea moiety plays a crucial role as a hydrogen-bond donor. nih.gov Its two N-H groups can form a bidentate (two-point) hydrogen-bonding interaction with an electrophile, such as the carbonyl group of an enone or the imine group of a Schiff base. researchgate.netdovepress.com This dual hydrogen bonding serves two primary purposes: it activates the electrophile by withdrawing electron density, making it more susceptible to nucleophilic attack, and it rigidly holds the substrate in a specific orientation within the catalyst's chiral pocket. researchgate.net
Concurrently, the quinuclidine nitrogen of the cinchona alkaloid backbone acts as a Brønsted base, deprotonating the pronucleophile to generate the active nucleophilic species. dovepress.com However, in the case of the hydrochloride salt, the quinuclidine nitrogen is protonated. This leads to an alternative and powerful activation model known as the Brønsted acid-hydrogen bonding model. cam.ac.ukacs.orgnih.gov In this mechanism, the protonated quinuclidine amine acts as a Brønsted acid, activating the electrophile through hydrogen bonding. Simultaneously, the urea group binds and orients the nucleophile, often a thiolate or enolate, via hydrogen bonds. cam.ac.ukacs.orgnih.gov This cooperative catalysis, where the protonated amine and the urea group work in concert, is essential for achieving high levels of stereoselectivity. The precise spatial arrangement of these two functional groups, dictated by the rigid cinchona framework, creates a well-defined transition state that directs the stereochemical outcome of the reaction.
| Catalyst Moiety | Interaction Type | Role in Catalysis | Activated Species |
|---|---|---|---|
| Urea N-H Groups | Dual Hydrogen Bond Donor | Orients and activates the electrophile OR binds the nucleophile | Electrophile (e.g., imine, enone) or Nucleophile (e.g., thiolate) |
| Quinuclidine Nitrogen (Protonated) | Brønsted Acid / H-Bond Donor | Activates the electrophile | Electrophile (e.g., enone) |
| Quinuclidine Nitrogen (Free Base) | Brønsted Base | Deprotonates the pronucleophile | Nucleophile (e.g., thiol, ketone) |
Influence of Carboxylate Anions in Proton Catalysis
While this compound features a protonated amine due to the chloride counterion, the broader field of cinchona alkaloid catalysis frequently involves the use of acidic co-catalysts, where carboxylate anions can play a significant role. acs.org In systems utilizing cinchona primary amines, for instance, an acid co-catalyst is often paired with the amine to generate a catalytic salt in situ. acs.org
When a carboxylic acid is used, the resulting carboxylate anion can participate in the catalytic cycle. It can act as a proton shuttle, facilitating proton transfer steps that are crucial for catalyst turnover and product formation. researchgate.net In such bifunctional systems, the protonated cinchona amine would activate the electrophile, while the carboxylate anion could be involved in the deprotonation of the nucleophile or the protonation of an intermediate. acs.orgresearchgate.net
Stereocontrol Elements and Chiral Induction Mechanisms
Impact of Configuration at C9 Position on Enantioselectivity
The stereochemical configuration at the C9 position of the cinchona alkaloid scaffold is a critical determinant of enantioselectivity. dovepress.com This position, which links the quinoline ring system to the quinuclidine moiety, bears the urea functional group in the catalyst . Cinchona alkaloids exist as pseudoenantiomeric pairs, such as quinine (B1679958) (which has a 6-methoxy group like cinchonine) and quinidine. These pairs have opposite configurations at the C9 carbinol center (and at C8).
Modifying the natural C9-OH group to a C9-urea group, and comparing the catalysts derived from the natural alkaloid versus its C9-epimer, often leads to a reversal in the sense of asymmetric induction. acs.orgacs.org The orientation of the substituent at C9 directly influences the three-dimensional shape of the catalytic pocket. It dictates how the substrate is approached and which prochiral face of the electrophile or nucleophile is shielded by the bulky quinoline ring. acs.org Consequently, a catalyst with one C9 configuration will favor the formation of one product enantiomer, while its C9-epimer will preferentially produce the opposite enantiomer, often with similarly high enantiomeric excess. acs.org This predictable relationship allows for rational catalyst design to access either enantiomer of a desired chiral product.
| Catalyst Derivative | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|
| Quinine (Q)-derived 2c | 10:1 | 97% | (1R, 3S) - Major |
| Quinidine (QD)-derived 2c | 9:1 | 96% | (1S, 3R) - Major |
Role of the Inherently Chiral Backbone of Cinchona Alkaloids
The profound stereodirecting ability of this compound originates from the inherently chiral and conformationally restrained backbone of the parent cinchona alkaloid. wiley-vch.de This scaffold consists of a bulky aromatic quinoline unit and a rigid bicyclic quinuclidine core. wiley-vch.de This arrangement creates a well-defined chiral cleft or cavity where the catalytic event takes place.
The relative orientation of the quinoline and quinuclidine rings is a key feature influencing the catalyst's conformation and, by extension, its stereochemical preference. cam.ac.ukacs.org This rigid framework serves as a chiral scaffold, positioning the catalytically active groups—the urea moiety at C9 and the quinuclidine nitrogen—in a precise spatial arrangement. researchgate.net This inherent chirality ensures that substrates are bound in a highly ordered and asymmetric fashion, effectively discriminating between the two prochiral faces of the substrate in the enantioselectivity-determining step. wiley-vch.de The steric bulk of the quinoline ring often serves as a "chiral wall," blocking one face of the bound substrate, while the other face remains open for attack, thus guiding the stereochemical pathway of the reaction. wiley-vch.de
Control over Formation of Adjacent Stereocenters
Bifunctional cinchona alkaloid catalysts, including urea derivatives, exhibit remarkable proficiency in controlling the formation of multiple stereocenters, including adjacent tertiary and quaternary centers. dovepress.comacs.org This capability is crucial in complex molecule synthesis, where the relative and absolute stereochemistry of multiple chiral centers must be precisely set.
In reactions like the Michael or Mannich additions, the catalyst simultaneously organizes both the nucleophile and the electrophile in the transition state. dovepress.comacs.org This dual control allows the catalyst to dictate not only which enantiomer of the initial bond formation is created (enantioselectivity) but also the facial selectivity of a subsequent protonation or bond-forming event, thereby controlling the relative configuration of the second stereocenter (diastereoselectivity). acs.org For example, in tandem conjugate addition-protonation reactions, cinchona alkaloid catalysts can generate products with two nonadjacent stereocenters with high diastereoselectivity and enantioselectivity. acs.org The ability to manipulate the catalyst structure, such as by choosing between a 6'-OH derivative and a C9-thiourea derivative, can even provide access to different diastereomers of the product from the same starting materials, highlighting the sophisticated level of catalytic control achievable. acs.org
Advanced Spectroscopic and Characterization Techniques in Research of Cinchona Urea Hydrochlorides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
In the analysis of 6-Methoxycinchonine urea (B33335) hydrochloride, ¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the various protons within the molecule. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 6-methoxyquinoline ring, the vinylic protons, the aliphatic protons of the quinuclidine (B89598) core, the methoxy (B1213986) group, and the protons of the urea moiety. The chemical shifts (δ) and coupling constants (J) would provide valuable information about the electronic environment and spatial relationships between neighboring protons.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the structure. The spectrum would display characteristic signals for the aromatic and aliphatic carbons of the 6-methoxycinchonine framework, as well as a distinct signal for the carbonyl carbon of the urea component, typically in the range of 160-180 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for Related Structures (Note: This table is illustrative and does not represent experimental data for 6-Methoxycinchonine urea hydrochloride.)
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic (Quinoline) | 7.0 - 8.5 |
| Vinylic | 5.0 - 6.0 | |
| Methine (Quinuclidine) | 2.5 - 4.0 | |
| Methylene (Quinuclidine) | 1.5 - 3.0 | |
| Methoxy (-OCH₃) | 3.8 - 4.2 | |
| Urea (NH₂) | 5.0 - 7.0 (broad) | |
| ¹³C | Aromatic (Quinoline) | 100 - 160 |
| Vinylic | 110 - 140 | |
| Aliphatic (Quinuclidine) | 20 - 70 | |
| Methoxy (-OCH₃) | 55 - 60 | |
| Carbonyl (Urea) | 160 - 180 |
Mass Spectrometry for Elucidation of Derivatives and Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization techniques. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the 6-methoxycinchonine-urea conjugate. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would be crucial for confirming the structure, with characteristic losses of the urea molecule, parts of the quinuclidine ring, or the methoxy group.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₉ClN₄O₃ |
| Molecular Weight | 420.9 g/mol |
| Monoisotopic Mass | 420.1928 Da |
| Expected Major Fragments | [M - Urea]+, [M - C₂H₃]+, [M - OCH₃]+ |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
A successful crystallographic analysis of this compound would reveal the exact spatial arrangement of the 6-methoxycinchonine, urea, and chloride ions in the crystal lattice. This would include the conformation of the flexible quinuclidine ring and the orientation of the urea molecule relative to the alkaloid. Furthermore, it would unambiguously determine the absolute stereochemistry of the chiral centers within the cinchonine (B1669041) moiety. The data would also detail the hydrogen bonding network, which is expected to be extensive given the presence of the urea and hydroxyl groups, as well as the hydrochloride.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies and Conjugation Detection
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound would be dominated by the absorption of the 6-methoxyquinoline chromophore. This aromatic system is expected to exhibit strong absorption bands in the UV region, likely with maxima around 230 nm and 330 nm, corresponding to π-π* transitions. The presence of the urea molecule is not expected to significantly alter the main absorption features of the quinoline (B57606) ring system.
Table 3: Anticipated UV-Vis Absorption Maxima
| Chromophore | Transition Type | Expected λmax (nm) |
| 6-Methoxyquinoline | π → π | ~230 |
| 6-Methoxyquinoline | π → π | ~330 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display a combination of the vibrational modes of the 6-methoxycinchonine and urea components. Key expected absorptions include:
O-H stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group.
N-H stretch: Sharp peaks around 3300-3500 cm⁻¹ from the amine in the quinuclidine ring and the amide groups of urea.
C-H stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic and vinylic C-H.
C=O stretch (Amide I): A strong, sharp absorption around 1680 cm⁻¹ characteristic of the urea carbonyl group.
N-H bend (Amide II): A band around 1600 cm⁻¹.
C=C and C=N stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.
Table 4: Predicted Key Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3400 (broad) |
| N-H (Amine/Amide) | Stretching | 3300 - 3500 |
| C=O (Urea) | Stretching (Amide I) | ~1680 |
| N-H (Amide) | Bending (Amide II) | ~1600 |
| C=C/C=N (Aromatic) | Stretching | 1400 - 1600 |
| C-O (Ether/Alcohol) | Stretching | 1000 - 1300 |
Future Directions and Emerging Research Avenues for 6 Methoxycinchonine Urea Hydrochloride
Development of Next-Generation 6-Methoxycinchonine Urea (B33335) Hydrochloride Derivatives
The core structure of 6-Methoxycinchonine urea hydrochloride offers a versatile platform for modification, enabling the development of next-generation catalysts with enhanced reactivity, selectivity, and broader substrate scope. Researchers are actively exploring systematic modifications to the catalyst's architecture to fine-tune its steric and electronic properties.
Key areas of derivatization include:
Modification of the Urea Moiety: Altering the substituents on the urea nitrogen atoms can significantly impact the hydrogen-bonding capability of the catalyst, which is crucial for substrate activation. Introducing electron-donating or electron-withdrawing groups can modulate the acidity of the N-H protons, thereby influencing the catalyst's interaction with the substrate.
Functionalization of the Quinuclidine (B89598) Ring: The tertiary amine of the quinuclidine core plays a vital role in the catalytic cycle, often acting as a Brønsted base. Strategic modifications in this region can alter the basicity and steric hindrance around the nitrogen atom, leading to improved catalytic performance.
These modifications aim to create a library of catalysts with tailored properties, allowing for the selection of the optimal catalyst for a specific transformation.
Expansion of Catalytic Scope to Novel Reaction Types and Substrates
While this compound and its analogues have demonstrated considerable success in reactions such as Michael additions, a significant research thrust is focused on expanding their catalytic repertoire. rsc.orgnih.gov The bifunctional nature of these catalysts, possessing both a hydrogen-bond-donating urea moiety and a basic quinuclidine nitrogen, makes them suitable for a wide array of asymmetric transformations. researchgate.net
Future research is anticipated to explore the application of this compound in:
Aldol and Mannich Reactions: These fundamental carbon-carbon bond-forming reactions are critical in organic synthesis. The development of highly enantioselective variants catalyzed by this compound would be a significant advancement.
[Insert Novel Reaction Type 1]: [Briefly describe the reaction and the potential role of the catalyst, citing any preliminary or related studies.]
[Insert Novel Reaction Type 2]: [Briefly describe the reaction and the potential role of the catalyst, citing any preliminary or related studies.]
Furthermore, expanding the scope of compatible substrates is a key objective. This includes employing the catalyst for the activation of less reactive substrates and for reactions involving challenging steric or electronic demands.
Advanced Computational Modeling for Rational Catalyst Design and Optimization
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new and improved catalysts. jnu.ac.inmdpi.comresearchgate.netfrontiersin.orgnih.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanism of reactions catalyzed by cinchona urea derivatives. acs.orgacs.org These studies have highlighted the importance of a Brønsted acid-hydrogen bonding model, where the protonated quinuclidine amine activates the electrophile, and the urea moiety binds the nucleophile through hydrogen bonding. acs.orgacs.org
The conformation of the methoxy (B1213986) group has been shown to have a strong effect on the transition state of the reaction. acs.orgacs.org Advanced computational modeling of this compound can provide deeper insights into:
Transition State Geometries: Precisely mapping the transition state structures for various reactions can help in understanding the origins of enantioselectivity.
Catalyst-Substrate Interactions: Detailed analysis of the non-covalent interactions between the catalyst and the substrates can guide the design of derivatives with enhanced binding and activation capabilities.
Predictive Modeling: The development of accurate computational models will enable the in silico screening of potential catalyst derivatives and reaction conditions, accelerating the discovery of more efficient catalytic systems.
Table 1: Key Computational Parameters for Catalyst Design
| Parameter | Significance in Catalyst Design |
| Transition State Energy | Lower energy barriers correlate with higher reaction rates. |
| Diastereomeric Transition State Energy Difference | A larger energy difference leads to higher enantioselectivity. |
| Non-Covalent Interaction Energies | Quantifies the strength of catalyst-substrate binding. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and donor-acceptor interactions. |
Applications in Complex Molecule Synthesis and Production of Chiral Building Blocks
The ultimate goal of developing highly efficient asymmetric catalysts is their application in the synthesis of complex and valuable molecules, such as pharmaceuticals, agrochemicals, and natural products. nih.govportico.orgsigmaaldrich.com this compound is poised to play a significant role in the production of enantiomerically pure building blocks that are essential for the synthesis of these target molecules. nih.gov
Emerging applications are expected in the synthesis of:
Chiral Amines and Alcohols: These are fundamental building blocks in a vast array of biologically active compounds.
Functionalized Heterocycles: The development of catalytic methods for the asymmetric synthesis of heterocyclic compounds is of great interest to the pharmaceutical industry.
Key Intermediates for Drug Synthesis: The enantioselective synthesis of advanced intermediates can significantly streamline the production of complex drug molecules.
Table 2: Potential Applications in Chiral Building Block Synthesis
| Chiral Building Block | Potential Synthetic Route | Relevance |
| β-Amino Carbonyls | Asymmetric Mannich Reaction | Precursors to β-amino acids and 1,3-amino alcohols. |
| γ-Nitro Carbonyls | Asymmetric Michael Addition | Versatile intermediates for the synthesis of various functionalized molecules. |
| Chiral Epoxides | Asymmetric Epoxidation | Important intermediates for the synthesis of a wide range of chiral compounds. |
The continued exploration of these future directions will undoubtedly solidify the position of this compound as a powerful and versatile tool in the field of asymmetric organocatalysis, paving the way for more efficient and sustainable methods for the synthesis of chiral molecules.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 6-Methoxycinchonine urea hydrochloride in biological matrices?
- Methodology : Use solid-phase extraction (SPE) followed by HPLC–MS/MS to achieve high sensitivity and specificity. For example, SPE cartridges (e.g., C18 or mixed-mode phases) can isolate the compound from complex matrices, while HPLC–MS/MS with electrospray ionization (ESI) in positive mode enables quantification at trace levels. Calibration curves should be prepared using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Critical Parameters : Optimize mobile phase composition (e.g., methanol:water gradients with 0.1% formic acid) and collision energy to minimize fragmentation interference. Validate selectivity, linearity (R² > 0.99), and recovery rates (≥80%) per ICH guidelines.
Q. How can researchers synthesize this compound with high purity?
- Methodology : Multi-step synthesis typically involves:
Methoxycinchonine precursor preparation via alkylation or nucleophilic substitution.
Urea coupling using carbodiimide-mediated reactions (e.g., EDC/HCl) under anhydrous conditions.
Hydrochloride salt formation via titration with HCl in ethanol.
- Quality Control : Monitor reaction progress with TLC or NMR. Final purity (>98%) should be confirmed via HPLC with diode-array detection (DAD) and elemental analysis .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Approach : Conduct a systematic meta-analysis with inclusion criteria:
- Standardized assay conditions (e.g., cell lines, incubation time, dose ranges).
- Exclusion of studies using non-validated purity standards.
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Analyze degradation products via LC-QTOF-MS.
Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via spectrophotometry.
Q. How to design a study investigating the compound’s interaction with serum proteins?
- Methodology :
- Equilibrium Dialysis : Measure unbound fraction using human serum albumin (HSA) solutions.
- Spectroscopic Analysis : Employ fluorescence quenching or circular dichroism (CD) to detect conformational changes in HSA.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding sites and affinity. Validate with site-directed mutagenesis of HSA .
Data Presentation and Validation
Q. What statistical methods are appropriate for comparing the compound’s efficacy across multiple in vitro assays?
- Tools :
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response comparisons.
- Principal Component Analysis (PCA) to identify assay-specific variables influencing activity.
Q. How to validate the specificity of this compound in enzyme inhibition assays?
- Controls :
- Negative Controls : Use enzyme preparations pre-treated with irreversible inhibitors.
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR).
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
